Benzoic acid, 3-chloro-2-(((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)sulfonyl)amino)-, methyl ester
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Overview
Description
Benzoic acid, 3-chloro-2-(((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)sulfonyl)amino)-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a chloro group, a triazolopyrimidine moiety, and a sulfonylamino group, with a methyl ester functional group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2-(((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)sulfonyl)amino)-, methyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoic Acid Derivative: Starting with benzoic acid, the chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Triazolopyrimidine Moiety: The triazolopyrimidine ring can be synthesized separately and then attached to the benzoic acid derivative through nucleophilic substitution or coupling reactions.
Sulfonylation: The sulfonylamino group can be introduced using sulfonyl chlorides in the presence of a base.
Esterification: Finally, the methyl ester group can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-chloro-2-(((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)sulfonyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-2-(((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)sulfonyl)amino)-, methyl ester depends on its specific interactions with biological targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.
Triazolopyrimidine Derivatives: Compounds with the triazolopyrimidine moiety but different functional groups.
Sulfonylamino Compounds: Compounds with sulfonylamino groups attached to different cores.
Uniqueness
Benzoic acid, 3-chloro-2-(((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)sulfonyl)amino)-, methyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
144760-26-9 |
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Molecular Formula |
C15H14ClN5O4S |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
methyl 3-chloro-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14ClN5O4S/c1-8-7-9(2)21-14(17-8)18-15(19-21)26(23,24)20-12-10(13(22)25-3)5-4-6-11(12)16/h4-7,20H,1-3H3 |
InChI Key |
QSXNCGVDOXUVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)C |
Origin of Product |
United States |
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